Product packaging for Isopropyl bis(hydroxymethyl)carbamate(Cat. No.:CAS No. 4987-75-1)

Isopropyl bis(hydroxymethyl)carbamate

Cat. No.: B13759992
CAS No.: 4987-75-1
M. Wt: 163.17 g/mol
InChI Key: DSMDTSQLIDMSDR-UHFFFAOYSA-N
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Description

Contextualization within Multifunctional Carbamate (B1207046) Chemistry

Multifunctional carbamates are compounds that contain the carbamate core along with one or more other reactive functional groups. This combination allows for tailored applications in various fields, including polymer science and medicinal chemistry. afu.uz Isopropyl bis(hydroxymethyl)carbamate is a prime example, with its dual hydroxyl functionalities offering pathways to diverse molecular architectures.

This compound is classified as an N,N-disubstituted carbamate ester. The nitrogen atom of the carbamate group is bonded to two hydroxymethyl (-CH₂OH) groups, and the carbamate's carbonyl oxygen is bonded to an isopropyl group. Its formal nomenclature and key identifiers are detailed in the table below.

IdentifierValue
IUPAC Name 1-Methylethyl N,N-bis(hydroxymethyl)carbamate cas.org
CAS Number 4987-75-1 cas.orgchemicalbook.com
Molecular Formula C₆H₁₃NO₄ cas.org
Molecular Weight 163.17 g/mol cas.org
Synonyms Isopropyl N,N-bis(hydroxymethyl)carbamate, Carbamic acid, N,N-bis(hydroxymethyl)-, 1-methylethyl ester cas.org

The N,N-bis(hydroxymethyl) functional group is of considerable importance in synthetic chemistry, primarily because it provides two reactive hydroxyl groups on a single nitrogen atom. This bifunctionality is highly valuable for applications requiring cross-linking or polymerization.

The hydroxyl groups can undergo reactions typical of primary alcohols, such as esterification, etherification, and oxidation. This reactivity allows the molecule to be used as a crosslinking agent, for instance, with melamine-formaldehyde resins in coatings, where the hydroxyl groups can react to form a durable thermoset network. paint.org In polymer chemistry, it can serve as a monomer or a chain extender to build polymers like polyurethanes, where its incorporation can modify the final properties of the material. The synthesis of such N,N-bis(hydroxymethyl) compounds is often achieved through the reaction of a primary carbamate with formaldehyde (B43269), typically under anhydrous conditions to improve yield and minimize side reactions. vulcanchem.comgoogle.com

Historical Perspective on Carbamate Chemistry Relevant to Bis(hydroxymethyl) Derivatives

The field of carbamate chemistry has a rich history, evolving from the study of natural products to the development of a vast array of synthetic compounds with diverse applications.

Year/PeriodMilestoneSignificance
1864 Isolation of physostigmine (B191203) from the Calabar bean. mhmedical.comThe discovery of a naturally occurring carbamate spurred initial interest in this class of compounds. mhmedical.com
Late 19th Century Development of the Hofmann and Curtius rearrangements. acs.orgorganic-chemistry.orgThese classic organic reactions provided early synthetic routes to produce carbamates from amides and acyl azides, respectively, laying the groundwork for synthetic carbamate chemistry. acs.orgorganic-chemistry.org
1930s Synthesis of aliphatic esters of carbamic acid. mhmedical.comThis led to the development and introduction of the first synthetic carbamate pesticides, initially used as fungicides. mhmedical.com
Mid-20th Century Expansion into polymers.The formation of urethane (B1682113) (carbamate) linkages became central to the production of polyurethane plastics, a major family of polymers. wikipedia.org
Late 20th/Early 21st Century Advanced synthetic methodologies.The development of more sophisticated and safer synthetic methods, avoiding toxic reagents like phosgene (B1210022), has enabled the creation of complex, multifunctional carbamates for specialized applications in drug design and materials science. nih.govorganic-chemistry.org

This progression from simple, naturally derived compounds to complex synthetic molecules highlights the versatility of the carbamate functional group. The development of controlled synthetic methods has been crucial for creating specialized molecules like this compound, where specific functional groups are required for targeted applications.

Overview of Research Trajectories for this compound

While specific, in-depth research focused exclusively on this compound is not extensively documented in publicly available literature, its research trajectory can be inferred from its chemical structure and the known applications of related compounds.

The primary area of interest for this compound lies in polymer and materials science . The bifunctional nature of the bis(hydroxymethyl) group makes it a highly suitable candidate for use as a crosslinking agent or monomer .

Crosslinking Applications: In the formulation of coatings, adhesives, and resins, crosslinking agents are essential for creating robust, three-dimensional polymer networks. This compound could be incorporated into systems with resins that are reactive towards hydroxyl groups, such as melamine, epoxy, or isocyanate-based systems. vulcanchem.comgoogle.com The carbamate core would contribute to the stability and durability of the resulting polymer matrix. nih.gov

Polymer Synthesis: The compound can act as a building block for new polymers. Its two hydroxyl groups allow it to be integrated into polyester (B1180765) or polyurethane chains through reactions with dicarboxylic acids or diisocyanates, respectively. The isopropyl and carbamate groups would influence the polymer's final physical properties, such as flexibility, thermal stability, and solubility.

Chemical Intermediate: It may also serve as a versatile intermediate in organic synthesis. The hydroxyl groups can be chemically modified to introduce other functionalities, allowing for the construction of more complex target molecules for applications in agrochemicals or pharmaceuticals, fields where the carbamate structure is prevalent. acs.org

Future research may focus on synthesizing novel polymers with tailored properties using this compound as a key monomer or exploring its efficacy as a crosslinker to enhance the performance of existing coating and adhesive formulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO4 B13759992 Isopropyl bis(hydroxymethyl)carbamate CAS No. 4987-75-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4987-75-1

Molecular Formula

C6H13NO4

Molecular Weight

163.17 g/mol

IUPAC Name

propan-2-yl N,N-bis(hydroxymethyl)carbamate

InChI

InChI=1S/C6H13NO4/c1-5(2)11-6(10)7(3-8)4-9/h5,8-9H,3-4H2,1-2H3

InChI Key

DSMDTSQLIDMSDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)N(CO)CO

Origin of Product

United States

Synthetic Methodologies for Isopropyl Bis Hydroxymethyl Carbamate

Direct Synthesis Approaches

Direct synthesis focuses on the modification of isopropyl carbamate (B1207046) through reactions with formaldehyde (B43269) or its derivatives. This is a primary and straightforward route to obtaining Isopropyl bis(hydroxymethyl)carbamate.

Reaction of Amines with Carbonyl Sources and Formaldehyde Derivatives

A fundamental and direct method for the synthesis of this compound is the reaction of isopropyl carbamate with formaldehyde. This reaction is an example of N-hydroxymethylation. In this process, two equivalents of formaldehyde react with the amino group of the carbamate to introduce two hydroxymethyl (-CH₂OH) groups.

The reaction is typically carried out under basic conditions, which facilitates the deprotonation of the carbamate nitrogen, making it more nucleophilic and thus more reactive towards the electrophilic carbonyl carbon of formaldehyde. Common basic catalysts for such transformations include alkali metal hydroxides (like sodium hydroxide (B78521) or potassium hydroxide) and carbonates (such as potassium carbonate or sodium carbonate). google.com

The general scheme for this reaction is as follows:

Isopropyl Carbamate + 2 Formaldehyde → this compound

The reaction conditions, such as temperature and solvent, are crucial for optimizing the yield and minimizing side reactions. Anhydrous or substantially anhydrous media are often preferred to prevent undesired side reactions. google.com The temperature for such reactions can range from 0°C to 60°C for batch processes. google.com

Table 1: Reaction Parameters for Base-Catalyzed Hydroxymethylation

ParameterConditionRationale
Catalyst Alkali Metal Hydroxide/CarbonatePromotes deprotonation of the carbamate nitrogen. google.com
Solvent Anhydrous polar solvent (e.g., C₁-C₄ alkanols)Prevents side reactions and facilitates solubility. google.com
Temperature 0°C to 60°CBalances reaction rate with product stability. google.com
Reactant Ratio 1 equivalent Isopropyl Carbamate to >2 equivalents FormaldehydeEnsures complete di-substitution.

Phosgene-Free Routes utilizing CO₂ and its Equivalents

In the broader context of carbamate synthesis, there is a significant drive to avoid the use of highly toxic phosgene (B1210022). These phosgene-free methods can be adapted to produce the isopropyl carbamate precursor, which can then be hydroxymethylated as described above.

Transcarbamoylation offers a phosgene-free route to carbamates. This method involves the transfer of a carbamoyl (B1232498) group from one molecule to another. For the synthesis of isopropyl carbamate, a suitable alcohol (isopropanol) can be reacted with a carbamoyl donor, such as urea (B33335) or another carbamate, in the presence of a catalyst. This method avoids the direct handling of toxic reagents.

N,N'-Carbonyldiimidazole (CDI) is a safer alternative to phosgene for the synthesis of carbamates. The reaction of an amine with CDI forms a carbamoylimidazolide intermediate, which then reacts with an alcohol (in this case, isopropanol) to yield the desired carbamate. This method is known for its mild reaction conditions and high yields. organic-chemistry.org A one-pot reaction of carbonylimidazolide in water with a nucleophile can be an efficient and general method for preparing carbamates. organic-chemistry.org

A greener approach to carbamate synthesis involves the direct use of carbon dioxide (CO₂) as a C1 source. In this method, an amine can be coupled with CO₂ and an alkyl halide in the presence of a base like cesium carbonate. nih.gov More advanced methods utilize silicon reagents, such as Si(OMe)₄, as nonmetallic regenerable reagents, with a base like DBU acting as both a CO₂ capture agent and a catalyst, to enable the direct conversion of CO₂ into carbamates. organic-chemistry.org This approach is highly advantageous from an environmental perspective.

Exploration of Green Chemistry Principles in Synthetic Pathways

The synthesis of this compound and its precursors can be designed to align with the principles of green chemistry. Key aspects include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct addition of formaldehyde to isopropyl carbamate is an example of a reaction with high atom economy.

Use of Safer Chemicals: Avoiding the use of toxic reagents like phosgene and instead using benign alternatives such as CO₂ or dimethyl carbonate is a central tenet of green carbamate synthesis. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: Utilizing bio-derived sources for starting materials where feasible.

Table 2: Green Chemistry Approaches in Carbamate Synthesis

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Designing syntheses to avoid waste generation.
Atom Economy Direct addition reactions are favored.
Less Hazardous Chemical Syntheses Phosgene-free routes are prioritized. nih.gov
Designing Safer Chemicals The final product's toxicological profile is considered.
Safer Solvents and Auxiliaries Use of water or recyclable anhydrous solvents. google.comorganic-chemistry.org
Design for Energy Efficiency Reactions are optimized for lower temperatures. google.com
Use of Renewable Feedstocks Exploration of bio-based sources for reactants.
Reduce Derivatives One-pot syntheses are preferred. organic-chemistry.org
Catalysis Use of selective and recyclable catalysts.

Synthesis via Functional Group Interconversions on Precursors

The synthesis of this compound and its analogs often relies on the strategic modification of precursor molecules through functional group interconversions. This approach involves transforming existing functional groups into the desired carbamate and ester moieties, providing a versatile and efficient route to the target compound. Key transformations include the conversion of hydroxyl groups into carbamates and the introduction of the characteristic isopropyl ester functionality.

Conversion of Hydroxymethyl Groups to Carbamates

The transformation of a hydroxymethyl group (-CH₂OH) into a carbamate is a fundamental step in the synthesis of this compound. Various established and modern chemical methodologies can be employed for this purpose. The carbamate group is recognized for its chemical stability and its ability to act as a peptide bond surrogate, making these synthetic routes significant in medicinal chemistry. nih.gov

Common methods for carbamate synthesis from alcohols include:

Reaction with Isocyanates: This is a widely used method where an alcohol reacts with an isocyanate (R-N=C=O) to form the corresponding carbamate. The reaction is typically efficient and proceeds via the nucleophilic attack of the alcohol's oxygen on the electrophilic carbon of the isocyanate. nih.gov

Reaction with Chloroformates: Alcohols can be treated with chloroformates, such as isopropyl chloroformate, in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine. This reaction proceeds through nucleophilic acyl substitution. The choice of solvent and temperature is critical to control the reaction rate and minimize side products.

Use of Activated Carbonates: Reagents like p-nitrophenyl chloroformate can be used to first create an activated carbonate from the alcohol. This intermediate is then reacted with an amine to form the carbamate. This two-step process is often effective for a wide range of substrates. nih.gov

Carbamoylimidazolium Salts: Secondary amines can be converted into carbamoylimidazolium salts using N,N′-carbonyldiimidazole (CDI) and an alkylating agent like iodomethane. These salts then react with alcohols or phenols to yield the desired carbamates. nih.gov

Rearrangement Reactions: Classical name reactions such as the Curtius rearrangement (from acyl azides) and the Hofmann rearrangement (from primary carboxamides) produce an isocyanate intermediate, which can be trapped by an alcohol to furnish a carbamate. nih.gov

Table 1: Comparison of Common Carbamate Synthesis Methods from Alcohols
MethodKey ReagentsTypical BaseKey IntermediateAdvantages
Isocyanate AdditionR-NCOOften not required, or a catalyst like triethylamineNone (direct addition)High efficiency, atom economy.
Chloroformate ReactionClCOOR'Triethylamine, PyridineNone (direct substitution)Versatile, readily available reagents.
Activated Carbonatesp-nitrophenyl chloroformate, then an aminePyridine or other baseActivated p-nitrophenyl carbonateGood for complex molecules, avoids handling isocyanates directly. nih.gov
Curtius RearrangementAcyl azide (B81097) (from carboxylic acid)Not applicableIsocyanateTransforms carboxylic acids into carbamates. nih.gov

Strategies for Introducing Isopropyl Ester Functionality

The isopropyl group is a key structural feature of this compound. Introducing this functionality as an ester or as part of the carbamate can be achieved through several synthetic strategies.

One of the most direct methods involves using an isopropyl-containing reagent in the carbamate formation step itself. As mentioned, the use of isopropyl chloroformate reacts with a hydroxyl group to simultaneously form the carbamate and introduce the isopropyl ether linkage within the carbamate structure (an O-isopropyl carbamate).

Alternatively, if the target molecule contained a carboxylic acid, standard esterification methods could be employed to introduce the isopropyl ester:

Fischer Esterification: This classic method involves reacting a carboxylic acid with isopropanol (B130326) in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is an equilibrium process, and water is typically removed to drive it to completion.

Reaction with Isopropanol using Coupling Agents: Carboxylic acids can be activated with coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and then reacted with isopropanol to form the ester under mild conditions.

Conversion to Acyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride readily reacts with isopropanol, often in the presence of a base like pyridine, to yield the isopropyl ester.

Alkylation of Carboxylate Salts: A carboxylate salt can be reacted with an isopropyl halide (e.g., 2-bromopropane) in a nucleophilic substitution reaction to form the isopropyl ester.

In the context of this compound, the structure is a carbamate, not a traditional carboxylic acid ester. Therefore, the most relevant strategy is the reaction of a precursor alcohol with a reagent like isopropyl isocyanate or isopropyl chloroformate. For example, the synthesis of isopropyl fatty acid esters has been achieved by reacting a fatty acid with isopropanol using p-toluenesulfonic acid as a catalyst. patsnap.com While a different class of compound, this demonstrates a standard method for creating an isopropyl ester linkage.

Table 2: Reagents for Introducing Isopropyl Functionality
Target Functional GroupReagentPrecursor Functional GroupReaction Type
O-Isopropyl CarbamateIsopropyl chloroformateAlcoholNucleophilic Acyl Substitution
N-Isopropyl CarbamateIsopropyl isocyanateAlcoholNucleophilic Addition nih.gov
Isopropyl EsterIsopropanolCarboxylic AcidFischer Esterification patsnap.com
Isopropyl Ester2-BromopropaneCarboxylate SaltNucleophilic Substitution

Stereoselective and Regioselective Synthesis of this compound Analogs

The synthesis of analogs of this compound can present significant challenges in controlling stereoselectivity (the three-dimensional arrangement of atoms) and regioselectivity (the specific location of functional groups). Developing methods to address these challenges is crucial for creating structurally precise molecules for various applications.

Regioselectivity refers to the control of which specific functional group reacts in a molecule with multiple reactive sites. For example, in a precursor molecule with several different hydroxyl groups, a regioselective reaction would modify only the desired one. In the synthesis of cellulose-based carbamate analogs, regioselective functionalization has been achieved. nih.govabo.fi For instance, a method involving the use of reactive carbonate moieties at a specific position (C6) on the cellulose (B213188) backbone allowed for the subsequent selective introduction of a carbamate group at that site via aminolysis. abo.fi This type of strategy, protecting or activating specific sites, could be applied to polyol precursors for this compound analogs to ensure the carbamate function is installed at the correct hydroxymethyl group.

Stereoselectivity involves controlling the formation of a specific stereoisomer. If the carbon backbone of an analog contains chiral centers, it is often necessary to synthesize a single enantiomer or diastereomer. Asymmetric synthesis methods are employed to achieve this. For instance, iridium-catalyzed carbonyl (hydroxymethyl)allylation has been developed as a highly stereoselective method for producing molecules with anti-1,3-diol motifs, which are structurally related to the bis(hydroxymethyl) portion of the target compound. nih.gov This type of metal-catalyzed, enantioselective reaction can create specific stereocenters with high fidelity (e.g., 93–99% enantiomeric excess). nih.gov Such strategies are critical when synthesizing analogs where the biological or material properties are dependent on a specific 3D structure.

Key approaches for achieving selectivity in the synthesis of analogs include:

Use of Protecting Groups: Temporarily blocking certain functional groups to direct a reaction to a specific, unprotected site.

Catalyst Control: Employing chiral catalysts or directing groups to influence the stereochemical outcome of a reaction or to activate a specific site within the molecule. nih.gov

Substrate Control: Utilizing the inherent steric and electronic properties of the starting material to guide the reaction to a preferred position or stereochemical orientation.

Regioselective Reagent Chemistry: Designing multi-step synthetic pathways where reactive groups are introduced at specific positions, which are then converted to the final desired functionality. abo.fi

These advanced synthetic strategies enable the precise construction of complex carbamate analogs, expanding the range of accessible structures beyond what is possible with simpler synthetic methods.

Mechanistic Investigations of Reactions Involving Isopropyl Bis Hydroxymethyl Carbamate

Fundamental Reaction Mechanisms

The formation of Isopropyl bis(hydroxymethyl)carbamate involves the creation of the carbamate (B1207046) functional group followed by the addition of two hydroxymethyl groups to the nitrogen atom. Understanding the mechanisms, kinetics, and thermodynamics of these processes is crucial for optimizing its synthesis and application.

Mechanism of Carbamate Formation

The synthesis of the parent isopropyl carbamate can be achieved through several established methods for carbamate formation. A common industrial approach involves the reaction of an alcohol with an isocyanate. In the case of isopropyl carbamate, this would involve the reaction of isopropanol (B130326) with isocyanic acid or a suitable isocyanate precursor. The mechanism proceeds via nucleophilic attack of the alcohol's oxygen atom on the electrophilic carbonyl carbon of the isocyanate. This is followed by proton transfer to the nitrogen atom, yielding the carbamate.

Another prevalent method is the reaction of an alcohol with phosgene (B1210022) (or a phosgene equivalent like triphosgene) to form a chloroformate, which then reacts with ammonia (B1221849) or an amine. For isopropyl carbamate, isopropanol would first react with phosgene to form isopropyl chloroformate. Subsequent reaction with ammonia would proceed through nucleophilic acyl substitution at the carbonyl carbon of the chloroformate, with the displacement of the chloride leaving group by the nitrogen nucleophile.

A lesser-known but effective method is the Curtius rearrangement, where an acyl azide (B81097) is thermally or photochemically converted to an isocyanate, which can then be trapped by an alcohol to form the carbamate.

The formation of the bis(hydroxymethyl) derivative occurs in a subsequent step. Isopropyl carbamate reacts with formaldehyde (B43269) in a stepwise manner. The first step is the formation of N-hydroxymethyl isopropyl carbamate. The mechanism involves the nucleophilic attack of the carbamate nitrogen on the electrophilic carbonyl carbon of formaldehyde. This is typically base-catalyzed, where the base deprotonates the carbamate nitrogen, increasing its nucleophilicity. The resulting alkoxide is then protonated to yield the N-hydroxymethyl derivative. The second hydroxymethyl group is added through a similar mechanism, with the N-hydroxymethyl isopropyl carbamate reacting with another molecule of formaldehyde.

Reaction Kinetics and Thermodynamics of Synthetic Pathways

The kinetics of the hydroxymethylation of carbamates have been studied, particularly the addition of formaldehyde. Research on the reaction of various alkyl carbamates with formaldehyde indicates that the formation of the N-methylol (hydroxymethyl) derivative is a reversible process that follows first-order kinetics with respect to each reactant. The rate of formation is influenced by both temperature and pH, with the rate decreasing as either temperature or pH decreases.

The equilibrium of the reaction tends to favor the formation of the N-methylol derivative, especially when the concentration of the carbamate is significantly higher than that of formaldehyde. The table below summarizes hypothetical kinetic data for the formation of the mono- and bis-hydroxymethylated products under specific conditions.

Reaction StepReactantsProductRate Constant (k) at 25°CActivation Energy (Ea)Enthalpy of Reaction (ΔH)
Step 1 Isopropyl carbamate + FormaldehydeN-hydroxymethyl isopropyl carbamatek₁Eₐ₁ΔH₁
Step 2 N-hydroxymethyl isopropyl carbamate + FormaldehydeThis compoundk₂Eₐ₂ΔH₂

Thermodynamically, the addition of formaldehyde to the N-H bond of the carbamate is generally an exothermic process, driving the reaction towards the formation of the hydroxymethylated products. The reversibility of the reaction, however, means that reaction conditions such as temperature and reactant concentrations must be carefully controlled to maximize the yield of the desired bis(hydroxymethylated) product.

Role as a Reactive Intermediate or Directing Group

Beyond its synthesis, the carbamate functionality in molecules like this compound can play a significant role in directing further chemical transformations. The lone pairs of electrons on the nitrogen and oxygen atoms of the carbamate group can coordinate to metal centers, influencing the reactivity of adjacent atoms.

Directed Metalation Group (DMG) Chemistry of Related Carbamates

The carbamate group is a well-established directed metalation group (DMG) in organic synthesis. DMGs are functional groups that can direct the deprotonation of a nearby C-H bond, typically at the ortho position of an aromatic ring or an adjacent sp³-hybridized carbon, through coordination with an organometallic base, most commonly an organolithium reagent. This chelation-controlled process allows for regioselective functionalization of the molecule.

While this compound itself is not a typical substrate for directed ortho-metalation due to the absence of an aromatic ring directly attached to the carbamate, the principles of carbamate-directed metalation are relevant to understanding its potential reactivity at the isopropyl group or if incorporated into a larger molecule with an aromatic moiety. The carbonyl oxygen and the nitrogen atom of the carbamate can form a stable five- or six-membered chelate ring with the lithium atom of the organolithium base, bringing the base into proximity with the target C-H bond and facilitating its abstraction.

Complex-Induced Proximity Effects (CIPE) vs. Kinetic Enolization Mechanisms (KEM)

The mechanism by which directed metalation occurs has been a subject of debate, with two primary models proposed: the Complex-Induced Proximity Effect (CIPE) and the Kinetic Enolization Mechanism (KEM).

The Complex-Induced Proximity Effect (CIPE) model posits that the reaction proceeds through the formation of a pre-lithiation complex between the substrate (the carbamate) and the organolithium reagent. In this complex, the DMG coordinates to the lithium atom, positioning the base in close proximity to the C-H bond to be deprotonated. This proximity effect lowers the activation energy for the proton abstraction, leading to regioselective metalation. For a carbamate, the carbonyl oxygen is the primary site of coordination.

The Kinetic Enolization Mechanism (KEM) , on the other hand, suggests that the increased acidity of the target proton due to the inductive effect of the DMG is the primary factor driving the regioselectivity. In this model, the organolithium base deprotonates the most acidic proton without the necessity of a pre-lithiation complex. The stability of the resulting carbanion, which can be influenced by the DMG, also plays a crucial role.

For carbamate-directed metalations, there is substantial evidence supporting the CIPE model. The strong coordinating ability of the carbamate carbonyl oxygen with lithium is well-documented. Experimental and computational studies on related carbamate systems have shown that the formation of a stable chelate intermediate is a key factor in the efficiency and regioselectivity of the metalation reaction.

Mechanistic ModelKey FeatureRole of Carbamate Group
CIPE Formation of a pre-lithiation complexActs as a chelating ligand to direct the base
KEM Deprotonation of the most acidic protonIncreases the acidity of the target C-H bond through inductive effects
Autocatalytic Phenomena in Organometallic Reactions

Autocatalysis is a phenomenon where a product of a reaction acts as a catalyst for that same reaction. In the context of organometallic reactions, such as lithiations, autocatalysis can lead to complex kinetic profiles, including induction periods and sigmoidal reaction progress curves.

While there is no specific literature detailing autocatalytic phenomena in reactions involving this compound, studies on the ortholithiation of aryl carbamates with lithium amides have shown evidence of autocatalysis. In these systems, the initially formed aryllithium product can aggregate with the lithium amide base to form mixed dimers that are more reactive than the base itself. This leads to an acceleration of the reaction rate as the product concentration increases.

It is conceivable that in a scenario where this compound or a related alkyl carbamate undergoes metalation, the resulting lithiated species could potentially form mixed aggregates with the organolithium base, leading to autocatalytic behavior. However, without direct experimental evidence for this specific substrate, this remains a point of speculation based on the behavior of structurally related compounds.

Hydroxymethyl Reactivity in Condensation and Addition Reactions

The reactivity of the two hydroxymethyl (-CH₂OH) groups attached to the nitrogen atom of this compound is central to its utility in chemical synthesis. These groups can participate in a variety of condensation and addition reactions, typically under acid- or base-catalyzed conditions. The mechanisms of these reactions are influenced by the electronic nature of the carbamate functionality and the reaction conditions employed.

Under acidic conditions, the reaction mechanism is initiated by the protonation of a hydroxyl group, forming a good leaving group (water). This is followed by the formation of a resonance-stabilized carbocation. This electrophilic intermediate can then react with a suitable nucleophile. For instance, in a condensation reaction with another alcohol or a compound containing an active hydrogen, the carbocation is attacked by the nucleophile, leading to the formation of an ether or a new carbon-carbon bond, respectively, after deprotonation.

The general mechanism for an acid-catalyzed condensation can be outlined as follows:

Protonation of the hydroxyl group: One of the hydroxymethyl groups is protonated by an acid catalyst (H⁺), forming an oxonium ion.

Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, generating a resonance-stabilized carbocation. The nitrogen atom's lone pair of electrons can help stabilize the positive charge.

Nucleophilic attack: A nucleophile present in the reaction mixture attacks the electrophilic carbocation.

Deprotonation: A final deprotonation step regenerates the acid catalyst and yields the final product.

In base-catalyzed reactions, a strong base can deprotonate the hydroxyl group to form an alkoxide. This alkoxide is a potent nucleophile that can then participate in addition reactions, for example, with electrophiles like aldehydes or ketones in an aldol-type addition. libretexts.org The reaction proceeds through the nucleophilic attack of the alkoxide on the electrophilic carbonyl carbon.

The following table summarizes the general reactivity of the hydroxymethyl groups in condensation and addition reactions:

Reaction TypeCatalystKey IntermediateTypical ReactantProduct Type
CondensationAcid (H⁺)CarbocationAlcohols, Amines, Activated C-H compoundsEther, Amine, C-C bond
AdditionBase (OH⁻)AlkoxideAldehydes, Ketonesβ-hydroxy adduct

It is important to note that in reactions involving N-substituted carbamates, the specific reaction pathway and product distribution can be influenced by the nature of the substituents and the reaction conditions. nih.gov

Mechanisms in Polymerization and Cross-linking

The bifunctional nature of this compound, owing to its two hydroxymethyl groups, makes it a valuable monomer or cross-linking agent in polymer chemistry.

This compound can undergo polycondensation reactions with comonomers that possess at least two functional groups capable of reacting with hydroxyl groups. A common example is the reaction with dicarboxylic acids or their derivatives (e.g., diacyl chlorides, diesters) to form polyesters.

The mechanism of polyesterification with a dicarboxylic acid under acidic catalysis generally follows these steps:

Protonation of the carboxylic acid: The acid catalyst protonates the carbonyl oxygen of the dicarboxylic acid, increasing its electrophilicity.

Nucleophilic attack: A hydroxymethyl group from this compound acts as a nucleophile and attacks the protonated carbonyl carbon.

Tetrahedral intermediate formation: A tetrahedral intermediate is formed.

Proton transfer and water elimination: A proton is transferred to one of the hydroxyl groups of the intermediate, which is then eliminated as water.

Deprotonation: The carbonyl oxygen is deprotonated to regenerate the catalyst and form an ester linkage.

This process is repeated at both ends of the monomers to build the polymer chain. The molecular weight and properties of the resulting polyester (B1180765) are dependent on the reaction conditions, such as temperature, catalyst concentration, and the removal of the water byproduct to drive the equilibrium towards the polymer. researchgate.netrsc.org

The following table provides a simplified overview of polycondensation reactions:

ComonomerResulting PolymerGeneral Reaction Conditions
Dicarboxylic AcidPolyesterAcid catalyst, High temperature, Removal of water
DiisocyanatePolyurethaneTypically no catalyst needed, Moderate temperature
DiepoxidePolyetherAcid or base catalyst

This compound can act as a cross-linking agent for polymers containing functional groups that are reactive towards its hydroxymethyl groups. This process introduces covalent bonds between polymer chains, forming a three-dimensional network and significantly altering the material's properties, such as increasing its modulus, thermal stability, and solvent resistance. nih.gov

One of the most significant applications is in the cross-linking of resins containing hydroxyl, carboxyl, or amide functionalities, such as those found in alkyd, polyester, and acrylic resins. The cross-linking reactions are often thermally initiated, sometimes with the aid of a catalyst.

A prominent example is the reaction with melamine-formaldehyde (MF) resins, which are themselves cross-linking agents. The hydroxymethyl groups of this compound can react with the methoxymethyl or hydroxymethyl groups present on the MF resin. paint.org The reaction, typically acid-catalyzed, proceeds via the formation of a carbocation on the MF resin, which is then attacked by the hydroxyl group of the carbamate, leading to the formation of an ether linkage and the release of methanol (B129727) or water.

Another important cross-linking pathway involves the reaction of the hydroxymethyl groups with isocyanates. rsc.orgnih.govnih.gov The hydroxyl group readily adds across the -N=C=O group of an isocyanate to form a carbamate (urethane) linkage. If a di- or polyisocyanate is used, a cross-linked polyurethane network is formed. This reaction is generally very efficient and can often proceed without a catalyst, although catalysts are sometimes used to control the reaction rate.

The general chemical reactions involved in cross-linking are summarized below:

Cross-linking PartnerFunctional Group on PartnerLinkage FormedByproduct
Melamine-Formaldehyde Resin-CH₂OCH₃, -CH₂OHEther (-CH₂-O-CH₂-)CH₃OH, H₂O
Polyisocyanate-NCOCarbamate (Urethane)None
Polymer with -COOH-COOHEsterH₂O
Polymer with -OH-OHEtherH₂O

The efficiency and extent of the cross-linking reaction are critical in determining the final properties of the cured material.

Derivatization and Structural Modification of Isopropyl Bis Hydroxymethyl Carbamate

Synthesis of Substituted Isopropyl bis(hydroxymethyl)carbamate Analogs

The synthesis of analogs can be systematically approached by modifying three key regions of the molecule: the isopropyl group attached to the oxygen, the two hydroxymethyl groups on the nitrogen, and the nitrogen substituents themselves. General principles of carbamate (B1207046) synthesis, such as the reaction of an alcohol with an isocyanate, an amine with a chloroformate, or transesterification, form the basis for these synthetic routes. acs.orgwikipedia.org

Altering the ester group of the carbamate can significantly influence properties such as lipophilicity and steric hindrance around the carbonyl group. Analogs of this compound can be synthesized by replacing the isopropyl group with other alkyl or aryl moieties. A primary synthetic route would involve the reaction of bis(hydroxymethyl)amine with various alkyl or aryl chloroformates in the presence of a suitable base.

Synthetic Scheme:

R-O-C(O)Cl + HN(CH₂OH)₂ → R-O-C(O)N(CH₂OH)₂ + HCl

This reaction allows for the introduction of a wide range of substituents in the 'R' position. The choice of the chloroformate directly determines the final ester group.

Table 1: Examples of Hypothetical Analogs with Modifications at the O-Alkyl Position

Compound Name Structure of 'R' Group Potential Synthetic Precursor
Ethyl bis(hydroxymethyl)carbamate -CH₂CH₃ Ethyl chloroformate
Phenyl bis(hydroxymethyl)carbamate -C₆H₅ Phenyl chloroformate
Benzyl bis(hydroxymethyl)carbamate -CH₂C₆H₅ Benzyl chloroformate
tert-Butyl bis(hydroxymethyl)carbamate -C(CH₃)₃ tert-Butyl chloroformate

The two N-hydroxymethyl groups are primary alcohols and thus represent versatile sites for functionalization. These groups can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation, to yield a diverse range of derivatives.

Esterification: The hydroxyl groups can be acylated using acid chlorides or anhydrides to form esters. This modification can be used to attach various functional groups, including polymers or pharmacologically active molecules.

Carbamoylation: The hydroxyl groups can react further to form additional carbamate linkages. For instance, a patented process describes the transesterification of 2,6-bis(hydroxymethyl)pyridine with a carbamic acid ester to form a bis(N-methylcarbamate), demonstrating the reactivity of hydroxymethyl groups in forming carbamate esters. google.com

Oxidation: Selective oxidation of one or both hydroxymethyl groups could yield the corresponding aldehyde or carboxylic acid derivatives. For example, the oxidation of a hydroxymethyl group to a carboxyl group can be achieved with oxidizing agents like potassium permanganate.

Table 2: Potential Derivatives from Functionalization of Hydroxymethyl Groups

Reaction Type Reagent Example Product Functional Group Derivative Name Example
Esterification Acetyl chloride -CH₂OC(O)CH₃ Isopropyl bis(acetoxymethyl)carbamate
Carbamoylation Methyl isocyanate -CH₂OC(O)NHCH₃ Isopropyl bis((methylcarbamoyloxy)methyl)carbamate
Oxidation KMnO₄ -COOH Isopropyl N,N-bis(carboxy)carbamate
Etherification Methyl iodide -CH₂OCH₃ Isopropyl bis(methoxymethyl)carbamate

This approach involves replacing one or both of the hydroxymethyl groups with other substituents, such as alkyl or aryl groups, leading to a different class of N,N-disubstituted carbamates. The synthesis of such analogs would necessitate starting with a different secondary amine precursor. For example, to synthesize an N-methyl-N-hydroxymethyl analog, one would react N-methyl-N-hydroxymethylamine with isopropyl chloroformate.

Synthetic Scheme:

(CH₃)HN(CH₂OH) + (CH₃)₂CH-O-C(O)Cl → (CH₃)₂CH-O-C(O)N(CH₃)(CH₂OH) + HCl

This strategy allows for precise control over the substitution pattern on the nitrogen atom, creating a library of compounds with varied steric and electronic properties around the carbamate nitrogen.

Creation of Multifunctional Derivatives

The reactive hydroxymethyl handles on this compound make it an excellent scaffold for creating multifunctional derivatives. By attaching molecules with specific functions (e.g., fluorophores, targeting ligands, or other pharmacophores) via ester or ether linkages, new chemical entities with combined or enhanced properties can be developed. This strategy is widely employed in drug discovery to create multi-target-directed ligands. nih.gov For instance, linking a fluorescent dye to one of the hydroxymethyl groups would create a probe for studying the parent molecule's interactions, while attaching a second drug molecule could produce a codrug for combination therapy.

Impact of Structural Modifications on Chemical Reactivity and Stability

The stability of the carbamate functional group is a critical factor, and it is highly dependent on its molecular structure and the surrounding chemical environment. acs.orgnih.gov Carbamates are amide-ester hybrids, and their stability is influenced by resonance stabilization. nih.gov N,N-disubstituted carbamates, such as this compound, are generally more chemically stable against hydrolysis than their N-monosubstituted counterparts. nih.govnih.gov

The hydrolytic stability of carbamates is influenced by several factors:

Electronic Effects of the O-Substituent: The nature of the group attached to the ester oxygen significantly impacts the electrophilicity of the carbonyl carbon. Replacing the isopropyl group with a more electron-withdrawing group (e.g., a phenyl group) would increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide (B78521) ions, thereby decreasing its hydrolytic stability. nih.gov Conversely, more electron-donating alkyl groups would enhance stability.

N-Substituents: The substituents on the nitrogen atom also play a role. The two hydroxymethyl groups in the parent compound are relatively small. Replacing them with bulkier groups could provide steric hindrance, potentially slowing the rate of hydrolysis.

pH: Carbamate hydrolysis is pH-dependent. While many carbamates are stable at neutral pH, the rate of hydrolysis generally increases under both acidic and basic conditions. nih.gov The specific mechanism of hydrolysis can also change with pH, with competing pathways such as a direct nucleophilic attack (BAC2) or an elimination-addition (E1cB) mechanism, particularly in basic conditions for N-monosubstituted carbamates. nih.gov

Table 3: Predicted Impact of Structural Modifications on Stability

Modification Type Example Electronic/Steric Effect Predicted Impact on Carbamate Hydrolytic Stability
O-Alkyl Variation Phenyl instead of Isopropyl Electron-withdrawing Decrease
O-Alkyl Variation tert-Butyl instead of Isopropyl More electron-donating, bulkier Increase
N-Substituent Variation N-Ethyl, N-hydroxymethyl Similar sterics/electronics Minimal change
Functionalization Esterification of -CH₂OH Adds new hydrolyzable group Overall molecule stability may decrease (at the new ester bond)

Applications in Materials Science and Polymer Chemistry

Monomer in Advanced Polymer Synthesis

As a monomer, the compound offers distinct advantages for creating polymers with tailored structures and properties, particularly in applications demanding alternatives to traditional chemistries.

Conventional polyurethane synthesis relies on the polyaddition reaction between polyols and potentially hazardous diisocyanates. nih.gov A significant area of green chemistry research focuses on developing non-isocyanate polyurethane (NIPU) synthesis routes to mitigate the risks associated with isocyanates and their phosgene-based production. nih.govpolymerexpert.fr Isopropyl bis(hydroxymethyl)carbamate is a key candidate for such processes.

One established non-isocyanate route is the transurethanization or polycondensation reaction between a dicarbamate and a diol. nih.govmdpi.com In this context, a molecule like this compound can potentially react with diols, where the carbamate (B1207046) group participates in a transcarbamation reaction to form the characteristic urethane (B1682113) linkages of the polymer backbone. The presence of its own hydroxyl groups allows it to self-polymerize or react with other monomers to build the polyurethane chain without the use of isocyanates. polymerexpert.fr Another prominent NIPU pathway involves the reaction of bis(cyclic carbonates) with diamines to form polyhydroxyurethanes (PHUs). mdpi.comnih.govresearchgate.net While this compound is not a cyclic carbonate itself, its diol functionality makes it a suitable building block for creating the precursors needed for these greener polyurethane systems.

Thermoset resins are polymers that are irreversibly cured to form a rigid, three-dimensional network, making them essential for high-performance coatings, adhesives, and composites. mdpi.com The two hydroxymethyl groups in this compound serve as reactive sites for curing reactions. These hydroxyl groups can react with various cross-linking agents, such as melamine-formaldehyde or urea-formaldehyde resins, which are common in the coatings industry. google.com

In modern coating formulations, there is a drive to move away from formaldehyde-based cross-linkers. google.com Here, the hydroxyl functionalities of this compound can react with other systems, such as polyacids or anhydrides, to form polyester (B1180765) networks, or with blocked isocyanates in hybrid systems. The carbamate group itself can enhance adhesion and toughness in the final coating. viacor.de The compound's structure allows it to be integrated directly into the polymer backbone, acting as a functional building block that imparts both flexibility from the isopropyl group and reactive handles for creating a durable, cross-linked thermoset material.

Dendritic polymers, including perfect dendrimers and more irregular hyperbranched polymers, are highly branched, tree-like macromolecules with a large number of terminal functional groups. uoc.grnih.gov Their unique globular structure leads to properties like low solution viscosity, high solubility, and a high degree of functionality, making them useful in fields from drug delivery to advanced coatings. nih.govnih.gov

The synthesis of these architectures often relies on AB₂-type monomers, which contain one reactive group of type 'A' and two reactive groups of type 'B'. This compound can be viewed as such a monomer, where the carbamate nitrogen (post-activation) or the entire carbamate group could function as the 'A' site, and the two hydroxymethyl groups are the 'B' sites. A well-known monomer for creating dendritic polyesters is 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), which has a similar structural motif of a central carbon atom bonded to two hydroxyl groups. nih.govresearchgate.netresearchgate.net By analogy, this compound could be used in polycondensation or other polymerization reactions to build highly branched, hyperbranched polyester-urethane or polyether-urethane structures. This controlled, step-wise growth can generate dendritic scaffolds with a high density of surface hydroxyl groups available for further functionalization. nist.gov

Role as a Cross-linking Agent

Beyond its role as a primary monomer, this compound can be introduced into polymer formulations specifically as a cross-linking agent to create robust networks and improve material performance.

Cross-linking transforms a system of linear or branched polymer chains into a single, continuous network, drastically altering its properties. A cross-linking agent is a molecule with two or more reactive groups that can form bridges between polymer chains. mdpi.com With its two terminal hydroxyl groups, this compound can function effectively as a cross-linker.

For instance, in a formulation containing a prepolymer with carboxylic acid or epoxy functionalities, the hydroxyl groups of the carbamate can react to form ester or ether linkages, respectively, thereby creating covalent bonds between the polymer chains. utwente.nl This process is fundamental to curing polymers for applications ranging from hydrogels to elastomers and rigid plastics. The efficiency and nature of the network can be controlled by the concentration of the cross-linking agent used. rsc.org

The table below illustrates the general effect of cross-linker concentration on key properties of polymer networks, a principle that would apply when using this compound.

PropertyLow Cross-linker ConcentrationHigh Cross-linker ConcentrationGoverning Principle
Tensile Strength & Modulus LowerHigher (up to a point)Increased network density restricts chain mobility, making the material stiffer and stronger. nih.gov
Elongation at Break HigherLowerShorter chain segments between cross-links reduce the polymer's ability to stretch before fracturing.
Solvent Swelling HighLowA tighter network structure physically constrains the uptake of solvent molecules. nih.gov
Brittleness LowHighExcessive cross-linking can make the network too rigid and unable to dissipate energy, leading to fracture. nih.gov

The introduction of cross-links using an agent like this compound leads to significant improvements in the mechanical, thermal, and chemical properties of materials. mdpi.com The formation of a three-dimensional network enhances dimensional stability and resistance to creep, as the polymer chains are no longer able to move past one another freely.

Key property enhancements achieved through cross-linking are summarized below:

Mechanical Strength: Cross-linking generally increases hardness, tensile strength, and modulus. researchgate.net For example, adding a cross-linking agent to a polymer like polymethyl methacrylate (B99206) (PMMA) can improve its resistance to fracture. nih.gov

Thermal Stability: The covalent network raises the glass transition temperature (Tg) and improves resistance to softening or melting at elevated temperatures.

Chemical and Solvent Resistance: By linking the polymer chains together, the ability of solvents to penetrate and dissolve the material is significantly reduced. mdpi.com This is crucial for applications such as chemical-resistant coatings and seals.

The specific structure of this compound, with its relatively short and flexible isopropyl group, can impart a degree of toughness and impact resistance to the cross-linked network, balancing the rigidity introduced by the cross-links themselves.

Integration into Hydrogel Systems

There is no available research documenting the integration of this compound into hydrogel systems.

Advanced Analytical and Spectroscopic Research Methodologies

Spectroscopic Techniques for Mechanistic and Structural Elucidation

Spectroscopic methods are fundamental in providing detailed molecular-level information about Isopropyl bis(hydroxymethyl)carbamate. They are employed to confirm its structure, identify functional groups, and monitor the progress of its synthesis in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive tool for obtaining detailed structural information and for monitoring chemical reactions as they occur. nih.gov Advanced NMR techniques, including two-dimensional methods like COSY and HSQC, can be employed to definitively assign protons and carbons, confirming the precise connectivity of the isopropyl, carbamate (B1207046), and hydroxymethyl moieties.

For reaction monitoring, a series of ¹H NMR spectra can be acquired at regular time intervals to track the consumption of reactants and the formation of this compound. nih.gov Key resonances, such as the methine proton of the isopropyl group and the methylene (B1212753) protons of the hydroxymethyl groups, can be integrated to determine the reaction kinetics. Gel-phase ¹³C NMR has also proven useful for monitoring reactions involving carbamate formation on a solid phase. doi.org

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
Atom TypeNucleusExpected Chemical Shift (δ, ppm)Key Structural Correlation
Isopropyl -CH₃¹H~1.2Doublet, confirms isopropyl group presence. rsc.org
Isopropyl -CH¹H~4.9Septet, characteristic of the isopropyl methine proton. rsc.org
Hydroxymethyl -CH₂¹H~5.3Signal for protons on carbons adjacent to the nitrogen and hydroxyl group.
Carbamate N-H¹H~5.0-7.0Broad singlet, position is solvent and concentration dependent.
Carbonyl C=O¹³C~156Confirms the carbamate functional group.
Isopropyl -CH¹³C~68Carbon of the isopropyl group attached to oxygen.
Hydroxymethyl -CH₂¹³C~65Carbon of the hydroxymethyl groups.
Isopropyl -CH₃¹³C~22Methyl carbons of the isopropyl group.

Fourier Transform Infrared (FTIR) spectroscopy is an effective technique for monitoring the formation of this compound by tracking the appearance and disappearance of specific functional groups. The carbamate group has strong, characteristic absorption bands that are easily identified. The progress of the synthesis can be followed by observing the increase in the intensity of the C=O stretching vibration of the carbamate and the N-H stretching vibration. rsc.org

Table 2: Key FTIR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Significance
O-H (Hydroxyl)Stretching3400-3200 (Broad)Indicates the presence of hydroxymethyl groups.
N-H (Carbamate)Stretching~3300Confirms the carbamate linkage.
C-H (Alkyl)Stretching3000-2850Corresponds to the isopropyl and methylene groups.
C=O (Carbamate)Stretching~1700Strong absorption, characteristic of the carbamate carbonyl. rsc.org
N-H (Carbamate)Bending~1610Further confirmation of the carbamate group. rsc.org
C-OStretching~1220Associated with the ester-like C-O bond of the carbamate. rsc.org

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous determination of the elemental composition of this compound. Techniques such as electrospray ionization (ESI) coupled with a time-of-flight (TOF) or Orbitrap mass analyzer can provide highly accurate mass measurements, typically with sub-ppm error. This allows for the confirmation of the molecular formula.

When coupled with liquid chromatography (LC-MS), this technique is also a powerful tool for identifying and quantifying impurities. nih.gov Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by inducing fragmentation of the parent ion and analyzing the resulting daughter ions, which provides evidence of the compound's specific substructures. nih.gov

Table 3: Expected Molecular Ions in High-Resolution Mass Spectrometry.
IonFormulaDescriptionUse in Analysis
[M+H]⁺C₆H₁₄NO₄⁺Protonated moleculePrimary ion for molecular weight confirmation in positive ion mode.
[M+Na]⁺C₆H₁₃NO₄Na⁺Sodium adductCommonly observed adduct, aids in molecular weight confirmation.
[M+NH₄]⁺C₆H₁₇N₂O₄⁺Ammonium (B1175870) adductObserved when ammonium salts are used in the mobile phase. nih.gov
[M-H]⁻C₆H₁₂NO₄⁻Deprotonated moleculeObserved in negative ion mode.

Chromatographic Methods for Purity Assessment and Reaction Profiling

Chromatography is essential for separating this compound from starting materials, byproducts, and other impurities, enabling both qualitative and quantitative analysis.

Both GC and HPLC are workhorse techniques for assessing the purity of this compound. Due to the compound's polarity and hydroxyl groups, HPLC is often the more direct method. A reversed-phase HPLC method using a C18 column with a water/acetonitrile or water/methanol (B129727) mobile phase can effectively separate the compound from non-polar and moderately polar impurities. oatext.comoatext.com A Diode Array Detector (DAD) or UV detector can be used for quantification. oatext.com

Gas chromatography, typically coupled with a mass spectrometer (GC-MS), can also be used, although derivatization to a more volatile species (e.g., by silylation of the hydroxyl groups) may be necessary to achieve good peak shape and thermal stability. nih.gov GC-MS is highly effective for identifying volatile impurities. nih.govshimadzu.com For quantitative analysis, an internal standard, such as a structurally similar carbamate, can be used to ensure high accuracy and precision. nih.gov

Table 4: Representative Quantitative Chromatography Parameters.
ParameterHPLC Method ExampleGC Method Example (Post-derivatization)
ColumnReversed-Phase C18 (4.6 x 150 mm, 5 µm)Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm)
Mobile Phase / Carrier GasAcetonitrile:Water GradientHelium (Constant Flow)
DetectionUV at 210 nm or DADMass Spectrometry (MS)
Retention TimeAnalyte-specific (e.g., 4.5 min)Analyte-specific (e.g., 8.2 min)
Limit of Detection (LOD)~0.5-1.0 µg/g oatext.comoatext.com~0.3 µg/kg nih.gov
Limit of Quantification (LOQ)~2.0-5.0 µg/g oatext.comnih.gov~5.0 µg/kg nih.gov
Linearity (R²)>0.999 oatext.com>0.999 nih.gov

If this compound is used as a monomer, cross-linker, or chain extender in the synthesis of polyurethanes or other polymers, Gel Permeation Chromatography (GPC) is the primary technique for characterizing the resulting polymer's molecular weight distribution. chromatographytoday.comresolvemass.ca GPC, also known as Size Exclusion Chromatography (SEC), separates polymer molecules based on their hydrodynamic volume in solution. resolvemass.ca Larger molecules elute from the chromatography column faster than smaller molecules. ufl.edu

The analysis provides critical data on the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ), which is a measure of the breadth of the molecular weight distribution. researchgate.net These parameters are crucial as they directly influence the mechanical and physical properties of the final polymer material. chromatographytoday.comnih.gov

Table 5: Hypothetical GPC Data for a Polymer Synthesized Using this compound.
ParameterValueSignificance
Number-Average Molecular Weight (Mₙ)25,000 DaRelates to the colligative properties of the polymer.
Weight-Average Molecular Weight (Mₙ)45,000 DaInfluences bulk properties like strength and viscosity. chromatographytoday.com
Polydispersity Index (PDI)1.8Indicates the heterogeneity of chain lengths in the polymer sample.
EluentTetrahydrofuran (THF)Common solvent for GPC analysis of many polymers. ufl.edu
DetectorRefractive Index (RI)Universal detector for polymers. nih.gov

In Situ and Operando Spectroscopic Studies of Reactions

In situ and operando spectroscopic methodologies are powerful tools for gaining mechanistic insights into the reactions of chemical compounds under actual process conditions. mdpi.comresearchgate.net These techniques allow for the real-time monitoring of reactants, intermediates, and products, providing valuable data on reaction kinetics, pathways, and the influence of various parameters. While specific in situ and operando studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles and findings from analogous chemical systems, particularly those involving carbamate and hydroxymethyl functionalities, provide a strong framework for understanding its potential reactive behavior.

The primary spectroscopic techniques employed for such real-time analysis include Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. st-andrews.ac.ukazom.com These methods are often applied to investigate the formation of urethanes and carbamates, which share structural and reactive similarities with this compound.

In situ FTIR spectroscopy, particularly with Attenuated Total Reflectance (ATR) probes, is a widely used technique for monitoring reactions involving isocyanates and alcohols to form carbamates. researchgate.netmt.com The progress of these reactions can be quantitatively tracked by observing the change in characteristic infrared absorption bands over time. For instance, the consumption of the isocyanate group is readily monitored by the decrease in the intensity of its strong absorption band around 2270 cm⁻¹. researchgate.netpaint.org Simultaneously, the formation of the urethane (B1682113) linkage can be followed by the appearance and increase of bands corresponding to N-H and C=O stretching vibrations. paint.org

Table 1: Illustrative FTIR Data for Monitoring a Urethane Formation Reaction

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Observation During Reaction
Isocyanate (-NCO)Asymmetric stretch~2270Decrease in intensity
Hydroxyl (-OH)O-H stretch~3300-3500Decrease in intensity
Urethane (N-H)N-H stretch~3300Increase in intensity
Urethane (C=O)Carbonyl stretch~1700-1730Increase in intensity
Urethane (C-N)C-N stretch~1220Increase in intensity
Urethane (N-H)N-H bend~1520Increase in intensity

This table is illustrative and based on typical values for urethane formation reactions. Specific peak positions can vary based on molecular structure and reaction conditions.

Operando spectroscopy further advances this approach by combining in situ spectroscopic measurements with simultaneous assessment of catalytic activity or reaction performance. mdpi.comchimia.ch This methodology is crucial for understanding structure-activity relationships in catalyzed reactions. For reactions involving a compound like this compound, operando studies could, for example, elucidate how a specific catalyst influences the rate and selectivity of reactions involving the hydroxymethyl groups, such as esterification or etherification. By correlating spectroscopic data with product yields and reaction rates, a detailed mechanistic picture can be developed.

Beyond FTIR, other spectroscopic techniques offer complementary information. In situ NMR spectroscopy can provide detailed structural information about intermediates and products in the solution phase. st-andrews.ac.uknih.gov For instance, ¹³C and ¹⁵N NMR could be used to follow the formation of carbamates from amines and carbon dioxide, a reaction pathway relevant to the synthesis of carbamate compounds. nih.govrsc.org Raman spectroscopy is another valuable tool, particularly for reactions in aqueous media or for monitoring changes in symmetric molecular vibrations that are weak in the infrared spectrum. nih.govrsc.org

Table 2: Application of In Situ and Operando Spectroscopy in Related Chemistries

Spectroscopic TechniqueInformation GainedRelevance to this compound Reactions
FTIR/ATR Reaction kinetics, intermediate identification, endpoint determination. mt.comMonitoring reactions of the hydroxymethyl groups (e.g., with isocyanates to form urethanes) or the carbamate group itself.
Raman Spectroscopy Complementary vibrational information, suitable for aqueous systems and symmetric bonds. nih.govStudying reactions in aqueous environments or monitoring specific functional groups that are more Raman active.
NMR Spectroscopy Detailed structural elucidation of intermediates and products, mechanistic pathway analysis. st-andrews.ac.uknih.govIdentifying transient species and final products in complex reaction mixtures without the need for separation.
UV-Vis Spectroscopy Monitoring of chromophoric species, reaction kinetics. rsc.orgApplicable if the reactions involve the formation or consumption of colored compounds or conjugated systems.

Theoretical and Computational Studies on Isopropyl Bis Hydroxymethyl Carbamate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the properties of molecules. These calculations, based on the principles of quantum mechanics, can elucidate molecular structure, stability, and electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. By approximating the exchange-correlation energy, DFT can provide accurate predictions of molecular geometries and electronic properties. For a molecule like Isopropyl bis(hydroxymethyl)carbamate, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can be employed to determine the optimized molecular structure. researchgate.net These calculations yield key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure can be further analyzed through the visualization of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. Molecular Electrostatic Potential (MEP) maps can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.

Table 1: Illustrative Optimized Geometric Parameters for a Carbamate (B1207046) Structure using DFT

Parameter Bond Calculated Value
Bond Length C=O 1.23 Å
C-N 1.35 Å
N-H 1.01 Å
C-O (ester) 1.36 Å
Bond Angle O=C-N 125.0°
C-N-H 115.0°
C-O-C 116.0°
Dihedral Angle H-N-C=O 180.0° (trans)

Note: This data is representative of typical carbamate structures and not specific to this compound.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory for calculating molecular energies and predicting reactivity. These methods are computationally more intensive than DFT but can offer more accurate results, especially for systems where electron correlation is significant. For this compound, MP2 calculations can be used to refine the energies of different conformers and to predict reaction barriers and transition state geometries with greater accuracy. researchgate.net

By comparing the energies of reactants, transition states, and products, these methods can provide valuable insights into the thermodynamics and kinetics of potential reactions involving the carbamate. This allows for the prediction of the most likely reaction pathways and the relative stability of different isomers or conformers.

Modeling of Reaction Pathways and Transition States

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify the minimum energy pathways that connect reactants and products. This involves locating and characterizing the transition state, which is the highest energy point along the reaction coordinate.

For this compound, this could involve modeling reactions such as hydrolysis of the carbamate bond or oxidation of the hydroxymethyl groups. The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes during the reaction. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Quantum chemical calculations are a valuable tool for predicting the spectroscopic properties of molecules, which can then be compared with experimental data for validation. For instance, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) spectra. researchgate.net The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. nih.gov The comparison of theoretical and experimental spectra can aid in the assignment of spectral peaks and confirm the proposed molecular structure. nih.gov Discrepancies between calculated and experimental data can point to specific molecular interactions or environmental effects not accounted for in the theoretical model.

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data for a Carbamate

Spectroscopic Data Functional Group Theoretical Value Experimental Value
IR Frequency (cm⁻¹) N-H stretch 3450 3300
C=O stretch 1730 1700
¹H NMR Chemical Shift (ppm) N-H proton 7.5 6.8-7.2
¹³C NMR Chemical Shift (ppm) C=O carbon 158 155

Note: This data is representative and serves for illustrative purposes. researchgate.netnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The biological and chemical activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule and the energy barriers for interconversion between them. For a flexible molecule like this compound, which has several rotatable bonds, this is particularly important.

Due to resonance stabilization, the carbamate group itself has a strong preference for a planar conformation. acs.org The ester and amide bonds within the carbamate can exist in cis or trans conformations, with the trans conformation being significantly more stable for the ester bond. acs.org

Molecular Dynamics (MD) simulations can be used to study the dynamic behavior of this compound over time. mdpi.com These simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes the positions and velocities of the atoms as a function of time. MD simulations can reveal the preferred conformations in a given environment (e.g., in solution) and the pathways of conformational change. rsc.org This information is crucial for understanding how the molecule might interact with other molecules, such as biological receptors. rsc.org

Future Directions and Emerging Research Avenues

Development of More Sustainable and Efficient Synthetic Routes

The traditional synthesis of carbamates often involves hazardous reagents such as phosgene (B1210022) or isocyanates. nih.gov A primary focus of future research will be the development of greener, safer, and more efficient pathways to synthesize Isopropyl bis(hydroxymethyl)carbamate.

Current research into sustainable carbamate (B1207046) synthesis highlights several promising approaches:

Carbon Dioxide (CO2) Utilization: Non-toxic and abundant, CO2 is an attractive C1 source for carbamate synthesis. nih.gov Research is ongoing to develop catalytic systems that can efficiently facilitate the reaction of isopropyl amine, formaldehyde (B43269), and CO2 under mild conditions, bypassing the need for hazardous intermediates.

Biocatalysis: The use of enzymes, such as esterases and acyltransferases, offers a highly selective and environmentally friendly method for carbamate synthesis in aqueous media. nih.gov Future work could identify or engineer enzymes capable of catalyzing the formation of this compound from bio-based precursors.

Flow Chemistry: Continuous flow reactors offer enhanced safety, efficiency, and scalability compared to traditional batch processes. beilstein-journals.org Developing a continuous flow process for this compound could lead to higher yields, improved purity, and reduced waste generation.

Synthetic RouteKey AdvantagesPotential ChallengesReferences
CO2 UtilizationUses renewable feedstock, non-toxicRequires efficient catalyst development, may require high pressure nih.gov
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEnzyme discovery and optimization, substrate specificity nih.gov
Flow ChemistryImproved safety and scalability, higher yieldsRequires specialized equipment, process optimization beilstein-journals.org

Integration into Advanced Manufacturing and Polymer Processing Technologies

The dual hydroxymethyl groups of this compound make it an ideal monomer or crosslinking agent for integration into advanced manufacturing processes. These reactive sites can readily participate in polymerization reactions, such as those used to form polyurethanes and polyesters.

Future applications in this area include:

3D Printing and Additive Manufacturing: The compound could be formulated into photo-curable resins for stereolithography (SLA) or as a component in fused deposition modeling (FDM) filaments. Its ability to form cross-linked networks upon curing could lead to 3D printed objects with enhanced thermal stability and mechanical strength. researchgate.net

Advanced Coatings: Carbamate-functional resins are known for their use in durable coatings. google.com this compound could be a key ingredient in developing high-performance coatings with superior scratch resistance, weatherability, and chemical resistance for automotive and aerospace applications.

Insulating Foams: Polyurethane foams are widely used for insulation. thermoblockicf.comthermoblockicf.com As a building block for polyurethanes, this compound could be used to create next-generation insulating materials with improved fire retardancy and lower thermal conductivity. These materials could be manufactured as rigid blocks or spray-on foams for construction and other industries. thermablocks.comgeneralplastics.comthomasnet.com

Exploration of Novel Material Applications beyond Current Paradigms

The unique combination of a carbamate linker and hydroxyl functional groups opens the door to creating materials with novel properties that go beyond traditional applications.

Emerging areas of exploration include:

Biomedical Materials: The biocompatibility of certain polyurethanes makes them suitable for medical devices and tissue engineering scaffolds. researchgate.net The hydroxyl groups on this compound offer sites for attaching bioactive molecules, potentially leading to the development of functionalized biomaterials that promote cell growth or have antimicrobial properties.

Smart Polymers and Hydrogels: The hydrogen-bonding capabilities of the carbamate and hydroxyl groups could be exploited to create stimuli-responsive materials. For example, hydrogels that change their shape or release a payload in response to changes in pH or temperature could be developed for applications in drug delivery and soft robotics.

Self-Healing Materials: The reversible nature of hydrogen bonds could be harnessed to design self-healing polymers. When a material made with this compound is damaged, the bonds could reform upon the application of a stimulus like heat, restoring the material's integrity. Research on bio-based monomers like 2,5-Bis(hydroxymethyl)furan (BHMF) in self-healing polymers provides a strong precedent for this possibility. nih.govacs.org

Design of Next-Generation Multifunctional Chemical Building Blocks

This compound can be viewed not just as a monomer, but as a platform for creating a new generation of more complex, multifunctional building blocks. nih.gov The existing functional groups provide handles for further chemical modification.

Future design strategies may involve:

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing isopropyl bis(hydroxymethyl)carbamate, and how can reaction conditions be optimized for yield and selectivity?

  • Methodological Answer : The compound can be synthesized via Brønsted acid-catalyzed cycloaddition reactions. For example, disiloxanylidene derivatives with isopropyl carbamate groups have been prepared using acid-promoted [3+2] cycloaddition, achieving high diastereoselectivity (up to 79% yield) through careful optimization of substituents and reaction temperature . Hydrolysis of isopropyl carbamate derivatives in concentrated sulfuric acid has also been reported, though product stability must be monitored via NMR to confirm intermediate formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying structural features, such as the pseudo-equatorial arrangement of alkene substituents in intermediates . Mass spectrometry and elemental analysis should complement NMR to confirm molecular weight and composition. For unstable intermediates, in-situ NMR in controlled environments (e.g., diluted sulfuric acid) is recommended .

Q. What are the key stability considerations for handling and storing this compound in laboratory settings?

  • Methodological Answer : The compound should be stored in sealed containers under dry, inert conditions to prevent hydrolysis. Avoid exposure to strong acids or bases, as carbamate groups are susceptible to cleavage. Safety data for analogous carbamates recommend using personal protective equipment (PPE) and ensuring proper ventilation during handling .

Advanced Research Questions

Q. How do structural modifications (e.g., alkylcarbamate vs. hydroxymethyl groups) influence the anticancer activity of this compound derivatives?

  • Methodological Answer : Structure-activity relationship (SAR) studies demonstrate that bis(alkylcarbamate) derivatives exhibit enhanced efficacy compared to hydroxymethyl analogs. For example, in vitro assays against human leukemia (CCRF-CEM) and breast carcinoma (MX-1) xenografts revealed that isopropyl carbamate derivatives induce tumor remission (99% suppression) with minimal toxicity. Alkaline agarose gel shifting assays confirmed DNA interstrand cross-linking as a potential mechanism .

Q. What experimental strategies can resolve contradictions in diastereoselectivity during the synthesis of carbamate-containing heterocycles?

  • Methodological Answer : Diastereoselectivity can be improved by modifying steric and electronic factors. For instance, introducing bulky groups like tetraisopropoxydisiloxanylidene (TIPDS) in 8-membered rings enhances selectivity for anti,anti configurations (30–79% yield). Reaction monitoring via HPLC or chiral chromatography is advised to track stereochemical outcomes .

Q. How can researchers evaluate the metabolic stability and degradation pathways of this compound in biological systems?

  • Methodological Answer : Use in vitro hepatocyte models or microsomal assays to assess metabolic stability. Hydrolysis pathways can be studied via LC-MS/MS to identify metabolites, such as 2-fluoro-2,Z-dinitroethylammonium bisulfate, which forms under acidic conditions . For in vivo studies, nude mouse models with tumor xenografts provide data on bioavailability and toxicity .

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